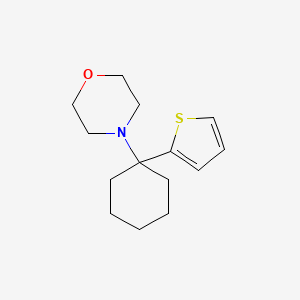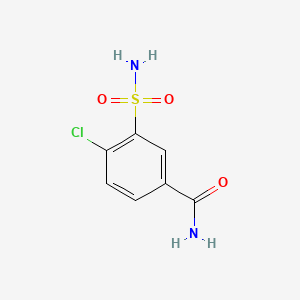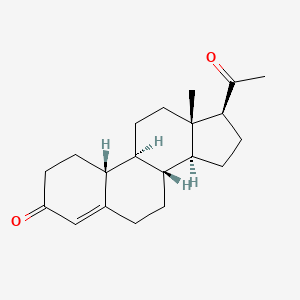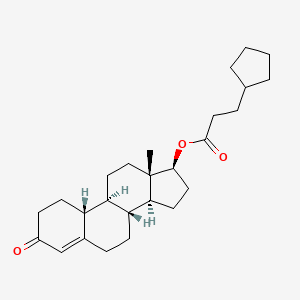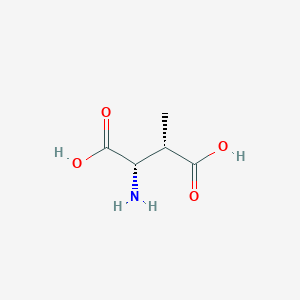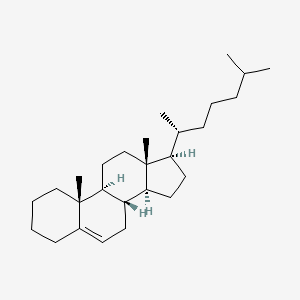![molecular formula C8H12ClNS B1209323 [2-(Phenylthio)ethyl]amine hydrochloride CAS No. 34946-13-9](/img/structure/B1209323.png)
[2-(Phenylthio)ethyl]amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of [2-(Phenylthio)ethyl]amine hydrochloride and related derivatives typically involves the reaction of amines with suitable electrophiles under optimized conditions. A notable method includes the use of ultrasound-mediated condensation of amine with dehydroacetic acid to develop pyran-2-one derivatives, highlighting a facile, efficient, and environment-friendly protocol (Huiyan Wang et al., 2011).
Molecular Structure Analysis
The molecular structure of [2-(Phenylthio)ethyl]amine hydrochloride derivatives can be elucidated through various spectroscopic techniques. For instance, the structure of related compounds has been determined by X-ray analysis, demonstrating the versatility of synthetic approaches in accessing complex molecular architectures (S. A. Shipilovskikh et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving [2-(Phenylthio)ethyl]amine hydrochloride derivatives are diverse, including its application in the synthesis of isothiocyanates from amines. This method demonstrates the compound's utility in preparing both alkyl and aryl isothiocyanates, showcasing its broad chemical reactivity and applicability (Zhengyi Li et al., 2013).
科学的研究の応用
Biomarker for Tobacco Exposure and Cancer Research
S-phenylmercapturic acid, a metabolite of benzene, has been quantified in the urine of smokers or individuals exposed to environmental tobacco smoke (ETS). This measurement is part of broader research on human urinary carcinogen metabolites as biomarkers for investigating the relationship between tobacco and cancer. Such biomarkers are critical for studies on new tobacco products, harm reduction strategies, and evaluating human exposure to carcinogens from ETS (Hecht, 2002).
Synthesis and Structural Properties of Novel Compounds
Research on the synthesis of novel compounds like substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involves reactions of chloral with substituted anilines, leading to various intermediates and final products with potential applications in medicinal chemistry and material science. Such synthetic pathways and the structural analysis of these compounds provide insights into developing new materials and drugs (Issac & Tierney, 1996).
Environmental and Ecotoxicological Studies
Studies on the fate and toxicity of chemical warfare agent degradation products, including those involving nitrogen mustards and related compounds, contribute to our understanding of environmental health and safety. These studies assess the environmental persistence and potential health risks of various degradation products, which is crucial for environmental cleanup and monitoring (Munro et al., 1999).
Antioxidant Capacity and Chemical Reactions
Research into the antioxidant capacity of compounds, including those with amine functionalities, provides valuable insights into their potential health benefits and mechanisms of action. Studies on reaction pathways, such as those involving the ABTS/PP decolorization assay, help elucidate the specific reactions and interactions that underpin the antioxidant properties of various compounds (Ilyasov et al., 2020).
Advanced Oxidation Processes for Compound Degradation
The degradation of nitrogen-containing compounds through advanced oxidation processes highlights the challenges and potential solutions for treating recalcitrant organic pollutants in water. This research is critical for developing more effective water treatment technologies that can address the persistence of hazardous compounds (Bhat & Gogate, 2021).
特性
IUPAC Name |
2-phenylsulfanylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXISMXDCUJVCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956411 |
Source


|
| Record name | 2-(Phenylsulfanyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Phenylthio)ethyl]amine hydrochloride | |
CAS RN |
34946-13-9 |
Source


|
| Record name | 2-(Phenylsulfanyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

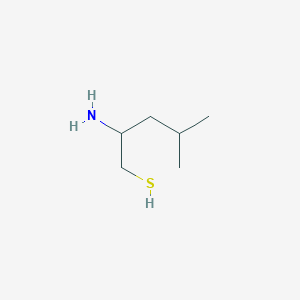
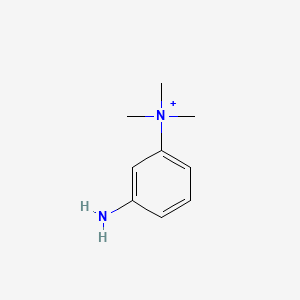

![1-[[(2-Methyl-3-furanyl)-oxomethyl]amino]-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1209247.png)
